4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine is 378.18042397 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Interactions
Pyrazolo[3,4-d]pyrimidines Synthesis : A study conducted by Abu‐Hashem et al. (2020) detailed the synthesis of various heterocyclic compounds, including thiazolopyrimidines, by reacting benzofuran-oxy-N-(2-thioxopyrimidine) acetamide with sodium ethoxide. These compounds, including pyrazolo[3,4-d]pyrimidines, show potential in biological activities like COX-2 inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
PET Tracer Synthesis : Zhou et al. (2014) synthesized a tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine for PET imaging to map cerebral adenosine A2A receptors. This highlights the potential of pyrimidine derivatives in neuroimaging (Zhou et al., 2014).
Antiviral Activity : Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines that exhibited specific antiviral activity against human enteroviruses, particularly coxsackieviruses. This research points to the use of pyrimidine derivatives in antiviral drug development (Chern et al., 2004).
Biological and Medicinal Applications
Cytotoxic Activity : Hassan et al. (2015) explored the synthesis of pyrazolo[1,5-a]pyrimidines and their cytotoxicity against human cancer cell lines. This research contributes to understanding the role of pyrimidine derivatives in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).
Cytoprotective Antiulcer Activity : Ikeda et al. (1996) synthesized pyrazol-1-yl-pyrimidine derivatives that showed potential in inhibiting ulcers in rats, indicating their use in gastrointestinal research and therapy (Ikeda, Maruyama, Nobuhara, Yamada, & Okabe, 1996).
Advanced Material Synthesis
Heterocyclic Synthesis : Schmidt and Druey (1956) described the synthesis of pyrazolo-(3,4-d)-pyrimidines, starting from ethyl ethoxymethylene cyanoacetate. This research underlines the utility of pyrimidine derivatives in the development of new materials (Schmidt & Druey, 1956).
Synthesis of Novel Heterocycles : Mohamed et al. (2011) conducted research on synthesizing pyrazolo[1,5-a]pyrimidines, highlighting their potential in the creation of new heterocyclic structures for various applications (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Efficient Synthesis Methodology : Liu et al. (2015) developed a new synthesis for 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, emphasizing efficient methodologies for producing such compounds (Liu et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine are the dopamine D2 and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior. The compound also has antagonist activity against the serotonin 5-HT2A receptor .
Mode of Action
It also acts as an antagonist at the serotonin 5-HT2A receptor, blocking its activation .
Biochemical Pathways
The activation of dopamine D2 and serotonin 5-HT1A receptors and the blockade of the serotonin 5-HT2A receptor can lead to a reduction in symptoms of mental disorders such as schizophrenia and major depressive disorder (MDD)
Result of Action
The activation of the dopamine D2 and serotonin 5-HT1A receptors and the blockade of the serotonin 5-HT2A receptor by this compound can lead to a reduction in symptoms of mental disorders such as schizophrenia and MDD . The most common side effects include restlessness, weight gain, and anxiety .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-12-10-24(11-13-25)18-14-19(22-15-21-18)26-9-3-8-23-26/h3-9,14-15H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBQXOMVORBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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